Researchers seeking a single catalyst that simultaneously optimizes oxygen reduction reaction (ORR) activity, stability, and poison tolerance over commercial Pt/C or binary alloys. This ternary AuPdPt nanostructured alloy directly addresses this multivariate optimization challenge.
- Achieves a 52 mV improvement in ORR half-wave potential in acidic media vs. Pt/C, with 6.09-fold higher mass activity and zero degradation after 3,000 cycles.
- Delivers superior hydrogen evolution reaction (HER) with a 9 mV overpotential at -10 mA cm⁻², a 22 mV advantage over Pt/C.
- Demonstrates a 61 mV ORR half-wave potential improvement in alkaline media, enabling efficient metal-air battery cathodes.
Molecular FormulaAuPdPt
Molecular Weight498.5 g/mol
CAS No.127330-90-9
Cat. No.B135147
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Gold;palladium;platinum
CAS
127330-90-9
Molecular Formula
AuPdPt
Molecular Weight
498.5 g/mol
Structural Identifiers
SMILES
[Pd].[Pt].[Au]
InChI
InChI=1S/Au.Pd.Pt
InChIKey
FJEVNMMVFFETLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Gold-Palladium-Platinum Ternary Alloy Catalyst
The compound designated by CAS 127330-90-9 is a trimetallic alloy of gold, palladium, and platinum (AuPdPt), existing as a solid solution with a molecular weight of 498.47 g/mol [1]. It is not a discrete molecular entity but a nanostructured material where the synergistic combination of these three noble metals results in electronic and catalytic properties that are distinct from those of its constituent elements or binary combinations [2]. Its primary relevance lies in its application as a high-performance catalyst, particularly for electrochemical reactions like the oxygen reduction reaction (ORR) and hydrogen evolution reaction (HER) [3], as well as in advanced organic synthesis [4]. Its value proposition is based on achieving superior catalytic activity, selectivity, and stability compared to monometallic or binary alloy catalysts, while potentially reducing reliance on platinum [5].
Electrocatalysis research: oxygen reduction and hydrogen evolution reaction studies
Heterogeneous catalysis: in-situ hydrogen peroxide generation for green oxidation
Low-platinum catalyst design: multi-metal synergy for activity and stability profiling
[1] PubChem. (2026). Gold;palladium;platinum. CID 16212590. National Center for Biotechnology Information. View Source
[2] Triviño-Sánchez, S., et al. (2025). Colloidal gold-palladium-platinum alloy nanospheres with tunable compositions and defined numbers of atoms. Nanoscale, 17, 8577-8587. View Source
[3] Coutanceau, C., et al. (2014). Pt, Pd, Au Binary and Ternary Catalysts for the Oxygen Reduction Reaction. In: From Laboratory Studies to Industrial Applications. View Source
[4] Stenner, A., et al. (2023). Chemo-enzymatic one-pot oxidation of cyclohexane via in-situ H2O2 production over supported AuPdPt catalysts. ChemCatChem, 15(10), e202300162. View Source
[5] Nature Energy News. (2017). Highly efficient, stable and low Pt loading oxygen reduction catalyst is the main research direction of cathode materials for fuel cells. Tianjin University of Technology. View Source
Why AuPdPt Cannot Be Replaced by Simpler Catalysts
The performance of a catalyst is not a linear combination of its individual metal components. Replacing a ternary AuPdPt catalyst with a simpler Pt/C, Pd/C, Au/C, or even a binary alloy like PtPd or AuPd will result in a quantifiably different and often inferior outcome in specific applications. Research demonstrates that while the addition of Pd or Au to Pt in binary systems (PtxPd1-x/C or PtxAu1-x/C) can sometimes enhance or diminish activity, the ternary AuPdPt system often creates unique electronic and geometric environments [1]. For instance, while Pd can enhance ORR activity and Au can improve stability and tolerance to poisons, binary combinations do not always achieve the simultaneous optimization of activity, stability, and selectivity that is possible with a well-engineered AuPdPt ternary alloy [2][3]. The following evidence quantifies these performance gaps, demonstrating that the specific interactions between all three metals create a catalyst with a performance profile that cannot be matched by simpler, generic formulations.
Monometallic Pt, Pd, or Au catalysts
Activity and stability profiles may fall significantly below reported ternary alloy benchmarks; simultaneous optimization of activity, selectivity, and durability may not be achievable with single-metal formulations.
Binary alloys (e.g., PtPd, AuPd)
Electronic and geometric effects may differ; the unique three-metal synergy that drives reported ORR/HER improvements may not transfer to binary combinations.
Commercial Pt/C or Pd/C standards
Direct replacement may lead to quantifiable performance gaps in half-wave potential, mass activity, and overpotential, as documented in head-to-head comparisons.
[1] Coutanceau, C., et al. (2014). Pt, Pd, Au Binary and Ternary Catalysts for the Oxygen Reduction Reaction. In: From Laboratory Studies to Industrial Applications. View Source
[2] Antolini, E. (2009). Palladium in fuel cell catalysis. Energy & Environmental Science, 2(9), 915-931. (As cited in core.ac.uk). View Source
[3] Gómez de la Fuente, J. L., et al. (2011). Oxygen reduction reaction at binary and ternary nanocatalysts based on Pt, Pd and Au. Electrochimica Acta, 56(23), 8082-8090. View Source
Performance Evidence of AuPdPt vs. Key Comparators
Superior ORR Activity in Acidic Media vs. Pt/C
The ternary Au-PdPt catalyst demonstrates significantly enhanced activity for the oxygen reduction reaction (ORR) in acidic media compared to the industry standard, commercial Pt/C. A specific formulation, ORR-A-Au52.4-Pd7.7Pt39.9-NP/C, achieved a half-wave potential (E1/2) of 0.904 V, which is 52 mV higher than the 0.852 V observed for commercial Pt/C .
ORR Activity in Acidic Media vs Pt/CHead-to-head
E₁/₂ = 0.904 V vs 0.852 V (+52 mV)
Supports higher ORR activity in acidic PEMFC context
Electrocatalytic activity towards Oxygen Reduction Reaction (ORR)
Target Compound Data
Half-wave potential (E1/2) = 0.904 V
Comparator Or Baseline
Commercial Pt/C catalyst; E1/2 = 0.852 V
Quantified Difference
+52 mV
Conditions
Acidic media (0.1 M HClO4), rotating disk electrode (RDE)
Why This Matters
This quantitative improvement in half-wave potential directly translates to a higher operating voltage and better energy efficiency in a proton exchange membrane fuel cell (PEMFC).
In a separate study, an Au@PdPt core-shell nanoparticle catalyst with a Pd/Pt molar ratio of 1.19:1 demonstrated a mass activity for the ORR that was 6.09 times higher than that of a commercial Pt/C catalyst. Furthermore, this activity remained almost unchanged after 3000 potential cycles, indicating superior durability [1].
ORR Mass Activity & Stability vs Pt/CHead-to-head
6.09× higher mass activity, stable after 3000 cycles
Supports reduced Pt loading and cycling durability
Mass activity is 6.09 times higher than commercial Pt/C
Comparator Or Baseline
Commercial Pt/C catalyst
Quantified Difference
6.09-fold increase
Conditions
Acidic solution, 0.1-0.7 V vs. Ag/AgCl
Why This Matters
A higher mass activity means less catalyst (and thus less platinum) is required to achieve the same current, reducing cost and material usage. The maintained activity after 3000 cycles indicates a longer operational lifetime.
[1] INIS Repository Search. (n.d.). Trimetallic Au@PdPt core-shell nanoparticles for oxygen reduction reaction. (Translated from original). View Source
Superior HER Activity in Acidic Media vs. Pt/C
The Au-PdPt catalyst demonstrates superior performance for the hydrogen evolution reaction (HER) in acidic media compared to commercial Pt/C. The HER-A-Au55.4-Pd14.5Pt30.1-NP/C formulation achieved a current density of -10 mA cm⁻² at an overpotential (η10) of only 9 mV, which is significantly lower than the 31 mV required by commercial Pt/C .
HER Activity in Acidic Media vs Pt/CHead-to-head
η₁₀ = 9 mV vs 31 mV (−22 mV)
Supports lower overpotential for hydrogen evolution
Acidic media, reported current density −10 mA cm⁻²
Electrocatalytic activity towards Hydrogen Evolution Reaction (HER)
Target Compound Data
Overpotential at -10 mA cm⁻² (η10) = 9 mV
Comparator Or Baseline
Commercial Pt/C catalyst; η10 = 31 mV
Quantified Difference
-22 mV (lower overpotential)
Conditions
Acidic media
Why This Matters
A lower overpotential for HER means less electrical energy is wasted as heat, leading to a more energy-efficient process for producing hydrogen from water electrolysis.
The performance advantage of Au-PdPt over Pt/C extends to alkaline conditions. The ORR-B-Au55.6-Pd33.5Pt10.9-NP/C catalyst exhibited an ORR half-wave potential (E1/2) of 0.935 V, which is a significant 61 mV increase over the 0.874 V measured for commercial Pt/C under identical conditions .
ORR Activity in Alkaline Media vs Pt/CHead-to-head
Electrocatalytic activity towards Oxygen Reduction Reaction (ORR)
Target Compound Data
Half-wave potential (E1/2) = 0.935 V
Comparator Or Baseline
Commercial Pt/C catalyst; E1/2 = 0.874 V
Quantified Difference
+61 mV
Conditions
Alkaline media
Why This Matters
This demonstrates the versatility and superior performance of the AuPdPt catalyst system across different electrolyte environments, making it a strong candidate for both acidic and alkaline fuel cell technologies.
Improved In-Situ H2O2 Production vs. Simpler Formulations
The introduction of dopant concentrations of Pt into supported AuPd nanoparticles results in an AuPdPt/TiO2 catalyst that exhibits a significantly increased rate of in-situ H2O2 production compared to AuPd/TiO2 or Pd-only formulations. This enhanced rate is directly attributed to the electronic modification of the Pd species upon formation of the trimetallic nanoalloy [1].
In-Situ H₂O₂ Production vs Binary/PdHead-to-head
Increased H₂O₂ generation rate
Supports chemo-enzymatic oxidation pathway
Qualitative improvement reported; AuPdPt/TiO₂ vs AuPd/TiO₂
Optimised AuPdPt/TiO2 system achieves significant improvements
Comparator Or Baseline
AuPd/TiO2, Pd/TiO2, or commercial H2O2
Quantified Difference
Qualitatively described as 'significant improvements' and 'increased rate'.
Conditions
One-pot selective oxidation of cyclohexane
Why This Matters
This demonstrates the value of the ternary alloy beyond traditional electrocatalysis, enabling more efficient and sustainable chemical synthesis pathways by improving the generation of a key green oxidant (H2O2).
[1] Stenner, A., et al. (2023). Chemo-enzymatic one-pot oxidation of cyclohexane via in-situ H2O2 production over supported AuPdPt catalysts. ChemCatChem, 15(10), e202300162. View Source
Application Scenarios for AuPdPt Catalyst
PEMFC Cathode Catalyst
This application is directly supported by evidence showing a 52 mV improvement in ORR half-wave potential over commercial Pt/C in acidic media and a 6.09-fold higher mass activity with no degradation after 3000 cycles [1]. Procurement for this use case prioritizes catalysts that can lower the platinum loading while simultaneously improving both the initial performance and long-term stability of the fuel cell stack.
HER Catalyst for Water Electrolysis
The superior HER activity, evidenced by an overpotential of just 9 mV versus 31 mV for Pt/C at -10 mA cm⁻² , directly supports the use of this catalyst in proton exchange membrane (PEM) water electrolyzers. This application scenario is critical for green hydrogen production, where every millivolt of overpotential reduction translates to significant energy savings at an industrial scale.
Cathode for Alkaline Fuel Cells and Metal-Air Batteries
The demonstrated 61 mV improvement in ORR half-wave potential over Pt/C in alkaline media justifies the use of AuPdPt catalysts in alkaline fuel cells or metal-air battery cathodes. This application scenario leverages the catalyst's ability to perform efficiently in a less corrosive, alkaline environment, which can allow for the use of less expensive cell components and a wider range of materials.
Chemo-Enzymatic and Green Oxidation Catalyst
The evidence of an increased rate of in-situ H2O2 production by the AuPdPt/TiO2 catalyst compared to binary or monometallic alternatives supports its use in advanced organic synthesis. This scenario applies to the production of fine chemicals and pharmaceuticals where a continuous, low-concentration supply of hydrogen peroxide is needed for selective oxidation reactions, offering a safer and more atom-efficient alternative to traditional methods.
Application
Selection Property
Validation Focus
PEMFC cathode catalyst research
ORR activity and cycling stability profile
Performance under acidic electrolyte conditions
PEM water electrolysis research
HER overpotential and energy efficiency profile
Long-term stability under HER conditions
Alkaline fuel cell and metal-air battery cathode research
ORR activity in alkaline media
Material compatibility and alkaline electrolyte performance
Chemo-enzymatic oxidation and green synthesis research
In-situ H₂O₂ generation rate and reusability
Selective oxidation efficiency and scalability
[1] INIS Repository Search. (n.d.). Trimetallic Au@PdPt core-shell nanoparticles for oxygen reduction reaction. (Translated from original). View Source
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